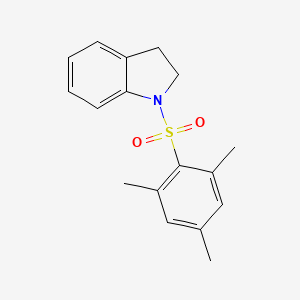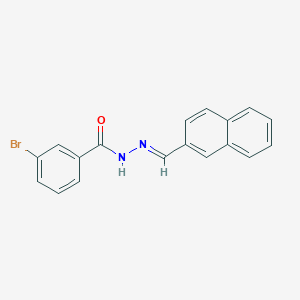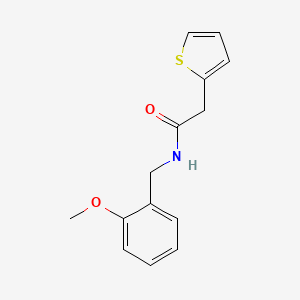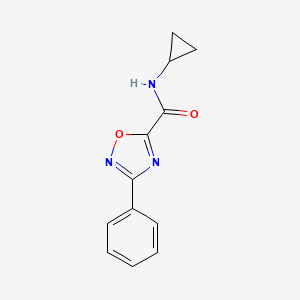![molecular formula C16H18ClN3O3 B5504690 3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5504690.png)
3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of closely related compounds, such as pyrazole derivatives, involves regiospecific reactions, highlighting the importance of precise control over the reaction conditions to obtain the desired isomer. Kumarasinghe et al. (2009) demonstrated the synthesis of a pyrazole derivative, where the regioisomer was confirmed via single-crystal X-ray analysis due to the challenges in identifying the regioisomer through spectroscopic techniques alone. Such techniques ensure the accurate determination of the structure of complex molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of pyrazole rings and substituent groups that significantly affect the molecule's properties. Single-crystal X-ray diffraction is a crucial technique in unambiguously determining the structure, as seen in the work by Kumarasinghe et al. (2009), where the crystal structure of pyrazole derivatives was elucidated, showing the formation of hydrogen-bonded dimers typical of carboxylic acid groups (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The chemical reactions involving pyrazole derivatives often involve regiospecific interactions and the formation of complex structures. For example, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate demonstrates complex reaction mechanisms leading to the formation of molecules with specific configurations and properties (İ. Koca et al., 2014).
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrates regiospecific synthesis methods, crucial for developing specific compounds with desired properties. X-ray crystal analysis provides unambiguous structure determination, highlighting the importance of precise structural analysis in developing compounds with potential applications in material science and chemical synthesis (Kumarasinghe, Hruby, & Nichol, 2009).
Potential Biological Activities
- Novel pyrazole derivatives, including structures akin to the specified chemical, have been synthesized and characterized for their potential antimicrobial and anticancer activities. This research underscores the ongoing efforts to discover new compounds with significant therapeutic potential (Hafez, El-Gazzar, & Al-Hussain, 2016).
Advanced Material Synthesis
- Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been prepared, indicating the role of such compounds in the development of new materials with specific functional properties. These synthesized polymers, notable for their solubility and thermal stability, demonstrate the compound's utility in creating advanced materials with potential applications in electronics and material science (Kim et al., 2016).
Corrosion Inhibition
- Pyranopyrazole derivatives, including those with structural similarities to the specified chemical, have been explored for their corrosion inhibition performance for mild steel in HCl solutions. These studies offer insights into the application of such compounds in protecting metals from corrosion, relevant in industrial processes and material preservation (Yadav, Gope, Kumari, & Yadav, 2016).
特性
IUPAC Name |
3-(3-chlorophenyl)-3-[(1-propan-2-ylpyrazole-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10(2)20-9-12(8-18-20)16(23)19-14(7-15(21)22)11-4-3-5-13(17)6-11/h3-6,8-10,14H,7H2,1-2H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDGMTZJQWTOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)

![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)

![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)
![N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)

![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)
![ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B5504659.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5504669.png)
![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)

![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)